4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-iodo-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVIUAXQXICJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the iodination of 1-methyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination at the 4th position of the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 1st position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2). Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid or 4-thio-1-methyl-1H-pyrrole-2-carboxylic acid.
Oxidation Reactions: Products include 1-formyl-4-iodo-1H-pyrrole-2-carboxylic acid or 1-carboxy-4-iodo-1H-pyrrole-2-carboxylic acid.
Reduction Reactions: Products include 4-iodo-1-methyl-1H-pyrrole-2-methanol.
Scientific Research Applications
4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized pyrrole derivatives.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of novel materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrole Carboxylic Acids
4-Bromo-1H-pyrrole-2-carboxylic Acid
- Structure : Bromine replaces iodine at the 4-position; lacks the 1-methyl group.
- Synthesis : Crystallographically characterized, forming N–H···O hydrogen-bonded dimers .
- Reactivity : Bromine is less reactive than iodine in cross-couplings due to lower electronegativity and bond strength.
- Applications : Used in medicinal chemistry for its moderate leaving-group ability.
4-Chloro-5-iodo-1H-pyrrole-2-carboxylic Acid Methyl Ester
- Structure : Methyl ester instead of carboxylic acid; dual chloro and iodo substituents at 4- and 5-positions.
- Molecular Weight : 285.465 g/mol (vs. 251.02 g/mol for the target compound) .
- Reactivity : The methyl ester group reduces acidity compared to the free carboxylic acid, altering solubility and reactivity in nucleophilic substitutions.
4-Iodo-3-methyl-1H-pyrrole-2-carboxylic Acid
- Structure : Methyl group at the 3-position instead of 1-position.
Functional Group Variations
4-Amino-1-methyl-1H-pyrrole-2-carboxylic Acid
- Structure: Amino group replaces iodine at the 4-position.
- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation), contrasting with the iodo group’s electrophilic cross-coupling utility .
- Applications : Used in peptide mimetics and as a precursor for bioactive molecules.
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
Substituted Heterocyclic Analogs
1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)amino]-1H-pyrrole-2-carboxylic Acid
- Structure : Imidazole-carboxamide substituent at the 4-position.
- Complexity : The fused imidazole ring introduces additional hydrogen-bonding sites, enhancing binding affinity in protein-ligand interactions .
- Applications: Potential use in designing enzyme inhibitors due to dual heterocyclic motifs.
3-Cyano-1H-pyrrole-2-carboxylic Acid
- Structure: Cyano group at the 3-position.
- Reactivity: The electron-withdrawing cyano group increases acidity of the carboxylic acid (pKa ~1.5) compared to iodine-substituted analogs .
- Hazards : Requires stringent safety protocols due to cyanide-related toxicity risks.
Comparative Data Table
Biological Activity
4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid (C6H6INO2) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Iodine atom at the 4th position
- Methyl group at the 1st position
- Carboxylic acid group at the 2nd position
These structural features contribute to its unique chemical properties, including enhanced binding affinity to biological targets due to halogen bonding capabilities offered by the iodine atom .
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The following mechanisms have been identified:
- Halogen Bonding : The iodine atom enhances the compound's ability to form halogen bonds, which can improve its binding affinity to enzymes and receptors.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, stabilizing interactions with biological targets .
- Enzyme Modulation : It may modulate the activities of enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activities.
Therapeutic Applications
Research indicates that this compound has several promising therapeutic applications:
Antimicrobial Activity
Studies suggest that this compound exhibits antimicrobial properties. Its structural features allow it to interact effectively with bacterial cell targets, inhibiting growth and proliferation .
Anticancer Activity
Preliminary investigations have shown that this compound may induce apoptosis in cancer cells. For instance, it has been reported to affect cell viability and induce programmed cell death in various cancer cell lines .
Case Studies and Experimental Data
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrrole-2-carboxylic acid | Lacks iodine; lower reactivity | Limited therapeutic applications |
| 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | Bromine instead of iodine; different reactivity | Moderate antibacterial activity |
| 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid | Chlorine instead of iodine; distinct properties | Varies widely in biological activity |
Q & A
Q. What are the common synthetic routes for 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid, and what key reaction conditions should be optimized?
The compound is synthesized via acylation reactions using DEAE-immobilized DNA as a support matrix. A critical step involves introducing the iodine substituent, which requires careful optimization of iodination reagents (e.g., iodine monochloride or N-iodosuccinimide) and reaction temperatures (typically 0–25°C). Post-synthesis purification often employs column chromatography under anhydrous conditions to preserve reactivity . For analogs, ester intermediates (e.g., ethyl or methyl esters) are common precursors, with iodination performed before or after ester hydrolysis, depending on substituent stability .
Q. How is the purity and structural integrity of this compound typically verified in laboratory settings?
Characterization relies on a combination of techniques:
- NMR spectroscopy : Proton and carbon-13 NMR confirm substitution patterns and methyl/iodine positions.
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) that stabilize the crystal lattice, as observed in related pyrrole-carboxylic acid derivatives .
- Mass spectrometry : High-resolution ESI-MS or LC-MS validates molecular weight and detects impurities.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for anhydrous applications .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a key intermediate in designing bioactive molecules, including:
- Anticancer agents : Derivatives with trifluoromethyl or cyclopropyl groups target protein kinases and apoptosis pathways .
- Antimicrobial scaffolds : Iodine’s electron-withdrawing properties enhance binding to bacterial enzymes .
- Enzyme inhibitors : The carboxylic acid group chelates metal ions in catalytic sites, useful in metalloprotease inhibition studies .
Advanced Research Questions
Q. What strategies are recommended for addressing low yields in the iodination step during synthesis?
Low yields often arise from incomplete substitution or side reactions. Solutions include:
- Protecting group strategies : Temporarily masking the carboxylic acid with tert-butyl or methyl esters to direct iodination to the pyrrole ring .
- Catalytic systems : Using palladium catalysts (e.g., Pd(OAc)₂) with ligands to enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve iodine solubility and reaction homogeneity .
Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations predict electrophilic regions by mapping electrostatic potential surfaces. For example, the iodine atom’s σ-hole can be analyzed for halogen-bonding propensity, guiding SN2 or aromatic substitution pathways. Molecular dynamics simulations further assess solvation effects on reaction kinetics .
Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR vs. X-ray) for derivatives of this compound?
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often stem from conformational flexibility or solvent interactions. Mitigation strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that obscure resonance splitting .
- Solid-state NMR : Cross-validates X-ray findings by probing hydrogen-bonding networks in crystalline phases .
- Cocrystallization studies : Introducing coformers (e.g., nicotinamide) stabilizes specific conformers, aligning solution and solid-state data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
